
2,7-Dimethoxythianthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethoxythianthrene is a sulfur-containing heterocyclic compound with the molecular formula C₁₄H₁₂O₂S₂ It is characterized by a dibenzo-fused 1,4-dithiine ring structure, where two sulfur atoms are embedded diagonally
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dimethoxythianthrene can be synthesized through various methods. One common approach involves the reaction of 2-methoxyphenol with sulfur dichloride under controlled conditions. This reaction can yield different products depending on the reaction conditions, such as temperature and solvent used .
Another method involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons. This method allows for the fusion of new benzodithiine arms to unfunctionalized aromatic substrates in a single step, resulting in π-extended thianthrene derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxythianthrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms and methoxy groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.
Scientific Research Applications
2,7-Dimethoxythianthrene has a wide range of applications in scientific research:
Biology: Its unique structure makes it a potential candidate for studying sulfur-related biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its redox properties and ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 2,7-Dimethoxythianthrene involves its redox behavior and cationic-state capability. The compound can adopt a bent structure in its neutral state and transform into a planar structure in the radical cation state. This redox behavior allows it to participate in various chemical reactions and interact with molecular targets in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Dihydroxy-3,7-dimethoxythianthrene
- 1,6-Dichloro-2,7-dihydroxy-3,8-dimethoxythianthrene
Uniqueness
2,7-Dimethoxythianthrene is unique due to its specific substitution pattern and the presence of methoxy groups at the 2 and 7 positions. This structural feature imparts distinct chemical properties and reactivity compared to other thianthrene derivatives.
Properties
CAS No. |
54815-69-9 |
|---|---|
Molecular Formula |
C14H12O2S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2,7-dimethoxythianthrene |
InChI |
InChI=1S/C14H12O2S2/c1-15-9-3-5-11-13(7-9)17-12-6-4-10(16-2)8-14(12)18-11/h3-8H,1-2H3 |
InChI Key |
RKJAHJGXEAEWIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride](/img/structure/B12821404.png)
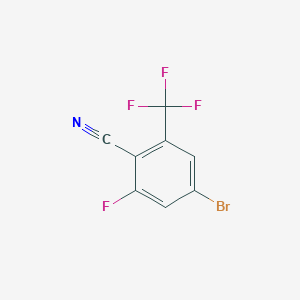
![5-fluoro-6-nitro-1H-benzo[d]imidazole](/img/structure/B12821423.png)
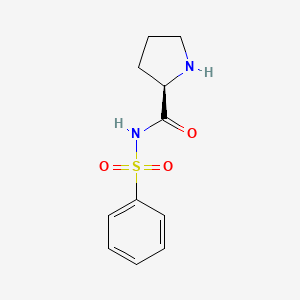
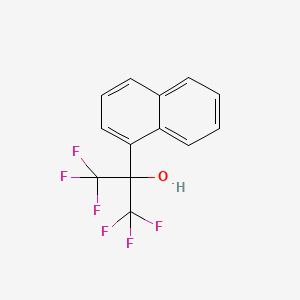
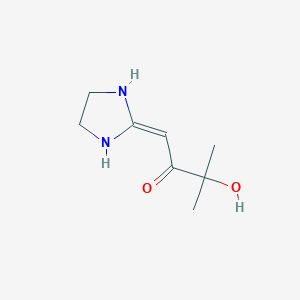
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12821458.png)
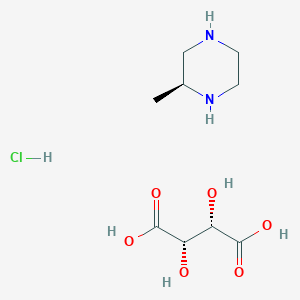
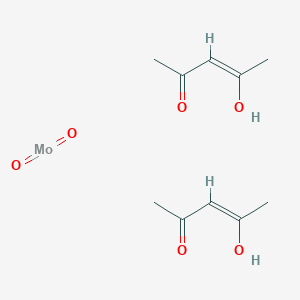
![Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate](/img/structure/B12821477.png)
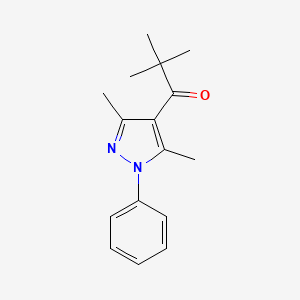
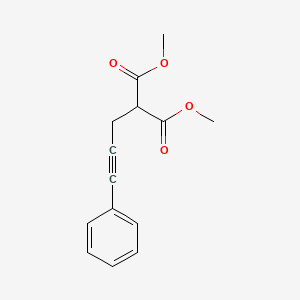
![4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12821495.png)
